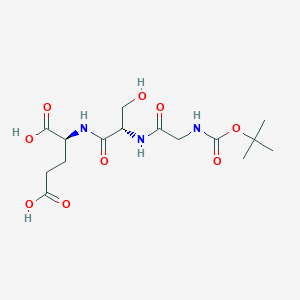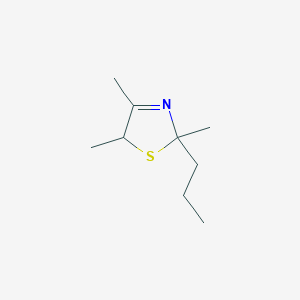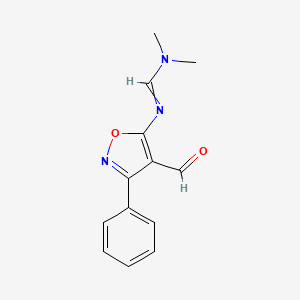
N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide: is an organic compound with a complex structure that includes a bromine atom, a nitro group, a cyano group, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide typically involves the reaction of 5-bromo-2-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 5-bromo-2-nitroaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Reduction: N-(5-Amino-2-nitrophenyl)-2-cyano-N-phenylacetamide.
Substitution: N-(5-Substituted-2-nitrophenyl)-2-cyano-N-phenylacetamide.
Hydrolysis: N-(5-Bromo-2-nitrophenyl)-2-carboxy-N-phenylacetamide.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of nitro and cyano groups on biological systems. It is also used in the development of probes and sensors for detecting specific biomolecules .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Molecular Targets and Pathways:
Nitro Group Reduction: The reduction of the nitro group can generate reactive nitrogen species that interact with proteins and nucleic acids.
Cyano Group Addition: The cyano group can form covalent bonds with nucleophiles in biological systems, affecting enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
N-(5-Bromo-2-nitrophenyl)acetamide: Lacks the cyano group, which affects its reactivity and applications.
N-(5-Bromo-2-nitrophenyl)-2-cyanoacetamide: Lacks the phenyl group, which influences its chemical properties and biological activity.
Uniqueness: The combination of these functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
65781-85-3 |
|---|---|
Fórmula molecular |
C15H10BrN3O3 |
Peso molecular |
360.16 g/mol |
Nombre IUPAC |
N-(5-bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide |
InChI |
InChI=1S/C15H10BrN3O3/c16-11-6-7-13(19(21)22)14(10-11)18(15(20)8-9-17)12-4-2-1-3-5-12/h1-7,10H,8H2 |
Clave InChI |
SLOZTBXABUHBPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


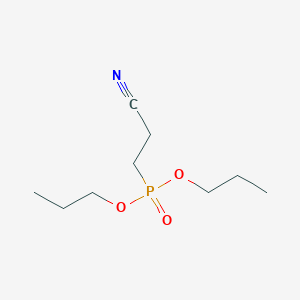


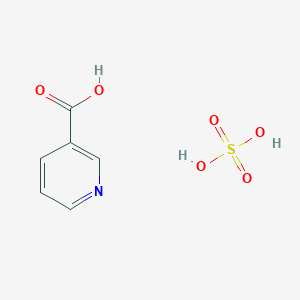
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
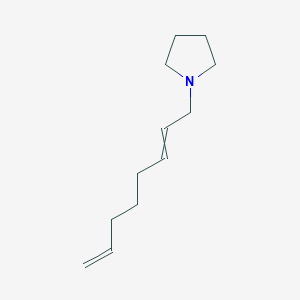
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)

